Cas no 1789721-31-8 (2,2-difluoro-1-(1-methyl-1H-indol-4-yl)ethan-1-ol)

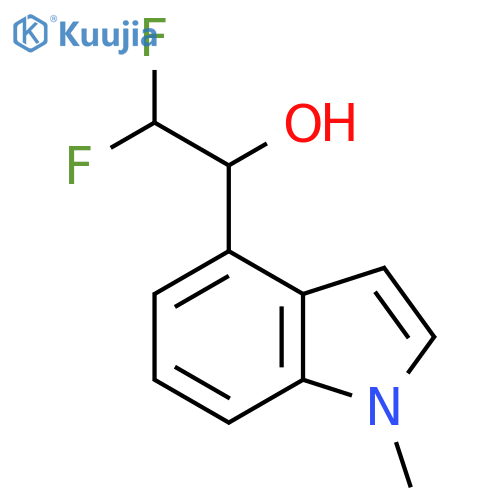

1789721-31-8 structure

商品名:2,2-difluoro-1-(1-methyl-1H-indol-4-yl)ethan-1-ol

2,2-difluoro-1-(1-methyl-1H-indol-4-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- EN300-1944654

- 2,2-difluoro-1-(1-methyl-1H-indol-4-yl)ethan-1-ol

- 1789721-31-8

-

- インチ: 1S/C11H11F2NO/c1-14-6-5-7-8(10(15)11(12)13)3-2-4-9(7)14/h2-6,10-11,15H,1H3

- InChIKey: RCDBPPSFFPJICT-UHFFFAOYSA-N

- ほほえんだ: FC(C(C1=CC=CC2=C1C=CN2C)O)F

計算された属性

- せいみつぶんしりょう: 211.08087030g/mol

- どういたいしつりょう: 211.08087030g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 225

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 25.2Ų

2,2-difluoro-1-(1-methyl-1H-indol-4-yl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1944654-0.25g |

2,2-difluoro-1-(1-methyl-1H-indol-4-yl)ethan-1-ol |

1789721-31-8 | 0.25g |

$723.0 | 2023-09-17 | ||

| Enamine | EN300-1944654-10.0g |

2,2-difluoro-1-(1-methyl-1H-indol-4-yl)ethan-1-ol |

1789721-31-8 | 10g |

$3376.0 | 2023-05-31 | ||

| Enamine | EN300-1944654-0.5g |

2,2-difluoro-1-(1-methyl-1H-indol-4-yl)ethan-1-ol |

1789721-31-8 | 0.5g |

$754.0 | 2023-09-17 | ||

| Enamine | EN300-1944654-0.1g |

2,2-difluoro-1-(1-methyl-1H-indol-4-yl)ethan-1-ol |

1789721-31-8 | 0.1g |

$691.0 | 2023-09-17 | ||

| Enamine | EN300-1944654-1.0g |

2,2-difluoro-1-(1-methyl-1H-indol-4-yl)ethan-1-ol |

1789721-31-8 | 1g |

$785.0 | 2023-05-31 | ||

| Enamine | EN300-1944654-2.5g |

2,2-difluoro-1-(1-methyl-1H-indol-4-yl)ethan-1-ol |

1789721-31-8 | 2.5g |

$1539.0 | 2023-09-17 | ||

| Enamine | EN300-1944654-1g |

2,2-difluoro-1-(1-methyl-1H-indol-4-yl)ethan-1-ol |

1789721-31-8 | 1g |

$785.0 | 2023-09-17 | ||

| Enamine | EN300-1944654-5.0g |

2,2-difluoro-1-(1-methyl-1H-indol-4-yl)ethan-1-ol |

1789721-31-8 | 5g |

$2277.0 | 2023-05-31 | ||

| Enamine | EN300-1944654-0.05g |

2,2-difluoro-1-(1-methyl-1H-indol-4-yl)ethan-1-ol |

1789721-31-8 | 0.05g |

$660.0 | 2023-09-17 | ||

| Enamine | EN300-1944654-5g |

2,2-difluoro-1-(1-methyl-1H-indol-4-yl)ethan-1-ol |

1789721-31-8 | 5g |

$2277.0 | 2023-09-17 |

2,2-difluoro-1-(1-methyl-1H-indol-4-yl)ethan-1-ol 関連文献

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

1789721-31-8 (2,2-difluoro-1-(1-methyl-1H-indol-4-yl)ethan-1-ol) 関連製品

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量